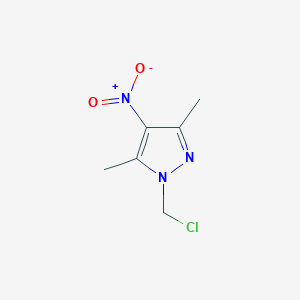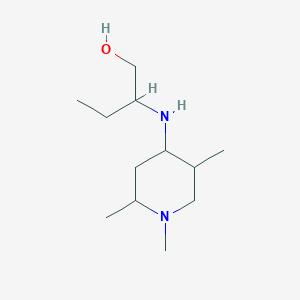
1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H8ClN3O2 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1H-pyrazoles, including variants like 3,5-dimethyl-4-nitro-1H-pyrazole, have been utilized in the synthesis of complex chemical structures. For instance, Ozerova et al. (2015) developed a new synthesis method for 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, characterizing its structure with NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Supramolecular Materials
- The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been explored. Moyano et al. (2021) studied the thermal stability, fluorescence, and H-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, revealing their potential in creating diverse supramolecular structures (Moyano et al., 2021).
Molecular Docking and Inhibition Studies
- Chaudhry et al. (2017) investigated the inhibition of yeast α-glucosidase using novel pyrazolylpyridazine amines, which included derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This study highlights the potential biomedical applications of these compounds (Chaudhry et al., 2017).
Antibacterial and DNA Photocleavage Activities
- Sharma et al. (2020) synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, demonstrating their antibacterial potential and DNA photocleavage ability. This research suggests potential applications in medicinal chemistry (Sharma et al., 2020).
Coordination Networks in Metal Complexes
- Nyamato et al. (2014) explored the use of (pyrazolylmethyl)pyridine metal complexes, including those derived from 3,5-dimethyl-1H-pyrazole, as catalysts in ethylene oligomerization reactions. This work contributes to the understanding of these complexes in industrial applications (Nyamato et al., 2014).
Green Synthesis Methods
- Gunasekaran et al. (2014) described the l-proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, including derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This process highlights the potential for environmentally friendly synthesis methods (Gunasekaran et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFMFTWXASYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCl)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224340 |
Source


|
| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-91-0 |
Source


|
| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
